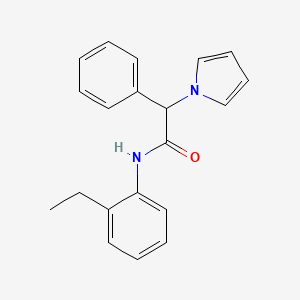

N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Description

N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrrole ring, a phenyl group, and an ethyl-substituted phenyl group

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-phenyl-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-2-16-10-6-7-13-18(16)21-20(23)19(22-14-8-9-15-22)17-11-4-3-5-12-17/h3-15,19H,2H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCVOHBPTQFEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the reaction of 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, where functional groups on the phenyl or pyrrole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has been investigated for its role as a pharmacological agent. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives of pyrrolidine have shown efficacy in preventing seizures in various animal models, suggesting that modifications to the pyrrolidine moiety can enhance this activity .

Antitumor Properties

Studies have demonstrated that certain derivatives of this compound possess significant antitumor activity against various cancer cell lines. For example, thiazole-linked pyridine derivatives have been synthesized and tested, revealing promising results against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

Pharmacological Insights

The pharmacological profile of this compound includes potential applications in treating neurological disorders and cancer.

Neurological Disorders

The compound's structure allows for interaction with neurotransmitter systems, which may lead to its use in treating conditions such as epilepsy and anxiety disorders. The SAR (Structure–Activity Relationship) studies indicate that specific substitutions on the phenyl rings can modulate the activity against these disorders .

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. The presence of electron-withdrawing groups on the aromatic rings enhances the antibacterial efficacy against Gram-positive and Gram-negative bacteria . This opens avenues for developing new antibiotics based on this scaffold.

Synthesis and Structure

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathways often employ methods like:

- Condensation Reactions: To form the core structure.

- Functional Group Modifications: To enhance biological activity.

Synthetic Pathway Example

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Condensation | 2-Ethylphenol + Acetic anhydride |

| 2 | Cyclization | Pyrrole derivative under acidic conditions |

| 3 | Purification | Recrystallization from suitable solvent |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study: Anticonvulsant Efficacy

In a study involving animal models of epilepsy, a derivative of this compound was administered at varying doses. The results indicated a dose-dependent reduction in seizure frequency, suggesting its potential as an anticonvulsant agent .

Case Study: Antitumor Activity

A series of synthesized derivatives were tested against breast cancer cell lines (MCF-7). One derivative showed an IC50 value lower than that of standard chemotherapeutics, indicating superior efficacy .

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

- 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl)acetamide

Comparison: N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to the presence of both a pyrrole ring and an ethyl-substituted phenyl group. This combination of structural features imparts distinct chemical and biological properties compared to similar compounds. For instance, the ethyl group may enhance lipophilicity and membrane permeability, while the pyrrole ring can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

N-(2-ethylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through various studies, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Ethylphenyl moiety : Enhances lipophilicity and potential receptor interactions.

- Pyrrole ring : Known for its ability to participate in various chemical reactions and biological interactions.

- Acetamide group : Contributes to the overall stability and solubility of the molecule.

The molecular formula for this compound is CHNO, with an approximate molecular weight of 294.39 g/mol.

Antimicrobial and Antifungal Properties

Research indicates that compounds containing oxadiazole rings, similar to this compound, often exhibit notable antimicrobial and antifungal activities. The presence of the oxadiazole structure in related compounds has been linked to enhanced biological activity against various pathogens due to its ability to disrupt cellular processes in microorganisms .

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with multiple biological targets, potentially influencing enzyme activity or receptor binding. The unique combination of functional groups allows for significant binding affinity and specificity, which could lead to therapeutic applications in treating infections or inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining appropriate precursors under controlled conditions.

- Refluxing in Solvents : Utilizing solvents like ethanol or acetonitrile to facilitate reaction completion.

- Purification Techniques : Employing recrystallization or chromatography to isolate the pure compound.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

The mechanism by which this compound exerts its biological effects likely involves:

- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Binding to specific receptors could modulate physiological responses, potentially leading to anti-inflammatory or analgesic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.